

18 β -Hydroxy-3-*epi*- α -yohimbine molecular structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 18 β -Hydroxy-3-*epi*- α -yohimbine

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An In-depth Technical Guide to **18 β -Hydroxy-3-*epi*- α -yohimbine**: Molecular Structure and Stereochemistry

Introduction

18 β -Hydroxy-3-*epi*- α -yohimbine is a pentacyclic indole alkaloid, a derivative of yohimbine, that has been isolated from natural sources such as plants of the *Rauvolfia* genus, including *Rauvolfia vomitoria* and *Rauvolfia serpentina*.^{[1][2][3][4]} This document provides a detailed technical overview of its molecular structure, stereochemical configuration, and physicochemical properties, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Nomenclature

The fundamental structure of **18 β -Hydroxy-3-*epi*- α -yohimbine** is based on the yohimban skeleton, which consists of five fused rings. It is systematically named Methyl (3 β ,16 β ,17 α ,18 β ,20 α)-17,18-dihydroxyyohimban-16-carboxylate.^[5]

- Molecular Formula: C₂₁H₂₆N₂O₄^{[1][3]}
- Core Scaffold: The molecule is built upon a yohimban ring system, which features a tetracyclic core fused to an indole ring system.
- Key Functional Groups:

- An indole nucleus.
- A methyl ester group at position C16.
- Two hydroxyl groups at positions C17 and C18.

Stereochemistry

The stereochemistry of yohimbine alkaloids is complex due to multiple chiral centers. The specific configuration of **18 β -Hydroxy-3-epi- α -yohimbine** is defined by the arrangement of substituents at these centers. The IUPAC name, methyl (1R,15S,17R,18R,19S,20S)-17,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate, precisely defines the absolute configuration at each stereocenter.[1][6]

The common name can be deconstructed to understand its key stereochemical features relative to the parent yohimbine structure:

- α -Yohimbine: This term typically describes the stereochemical relationship at the C/D/E ring junctions, specifically involving centers C3, C15, and C20.
- 3-epi: The "epi" designation indicates that the stereochemistry at the C3 position is inverted compared to that of α -yohimbine. In this molecule, the hydrogen at C3 has a β -orientation.
- 18 β -Hydroxy: This specifies that the hydroxyl group attached to the C18 position is in the "beta" orientation, meaning it projects "above" the plane of the ring system.

The following diagram illustrates the logical derivation of the molecule's stereochemistry from the core yohimbine structure.



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Fig. 1: Logical relationship of stereochemical nomenclature.

Physicochemical and Spectroscopic Data

Quantitative data for **18 β -Hydroxy-3-epi- α -yohimbine** are summarized below. This information is critical for its purification, characterization, and formulation.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₄	PubChem[1]
Molecular Weight	370.44 g/mol	ChemFaces[3], MCE[4]
Exact Mass	370.18925731 Da	PubChem[1]
CAS Number	81703-06-2	ChemicalBook[2]
Density (Predicted)	1.4±0.1 g/cm ³	ChemSrc[5]
Boiling Point (Predicted)	564.0±50.0 °C at 760 mmHg	ChemSrc[5]
Flash Point (Predicted)	294.9±30.1 °C	ChemSrc[5]
LogP (Predicted)	1.38	ChemSrc[5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemicalBook[2], BioCrick[6]
Appearance	Powder	BioCrick[6]

Experimental Protocols

Isolation from Natural Sources

18 β -Hydroxy-3-epi- α -yohimbine is a natural product found in plants like *Rauvolfia vomitoria*. [2][4] A general protocol for its isolation from plant material involves the following steps:

- Extraction: The dried and powdered plant material (e.g., roots, leaves) is subjected to solvent extraction, typically using methanol or ethanol, to obtain a crude extract.
- Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution to protonate the basic alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent (e.g., hexane) to remove neutral compounds. The pH of the aqueous layer is subsequently raised with a base (e.g., ammonia) to deprotonate the

alkaloids, which are then extracted into an organic solvent like chloroform or dichloromethane.

- Chromatography: The resulting alkaloid-rich fraction is subjected to multiple chromatographic steps for purification. This typically includes:
 - Column Chromatography: Using silica gel or alumina with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) to separate compounds based on polarity.
 - High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to isolate the pure compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques. The structural identification of **18 β -Hydroxy-3-epi- α -yohimbine** has been confirmed using such data.[\[3\]](#)

- Mass Spectrometry (MS): Provides the exact mass and molecular formula of the compound.[\[6\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Determines the number and environment of hydrogen atoms.
 - ^{13}C NMR: Determines the number and type of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between atoms and confirm the final structure and relative stereochemistry.
- Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., O-H for hydroxyl, N-H for indole, C=O for ester).

The diagram below outlines a typical workflow for the isolation and identification of this alkaloid.

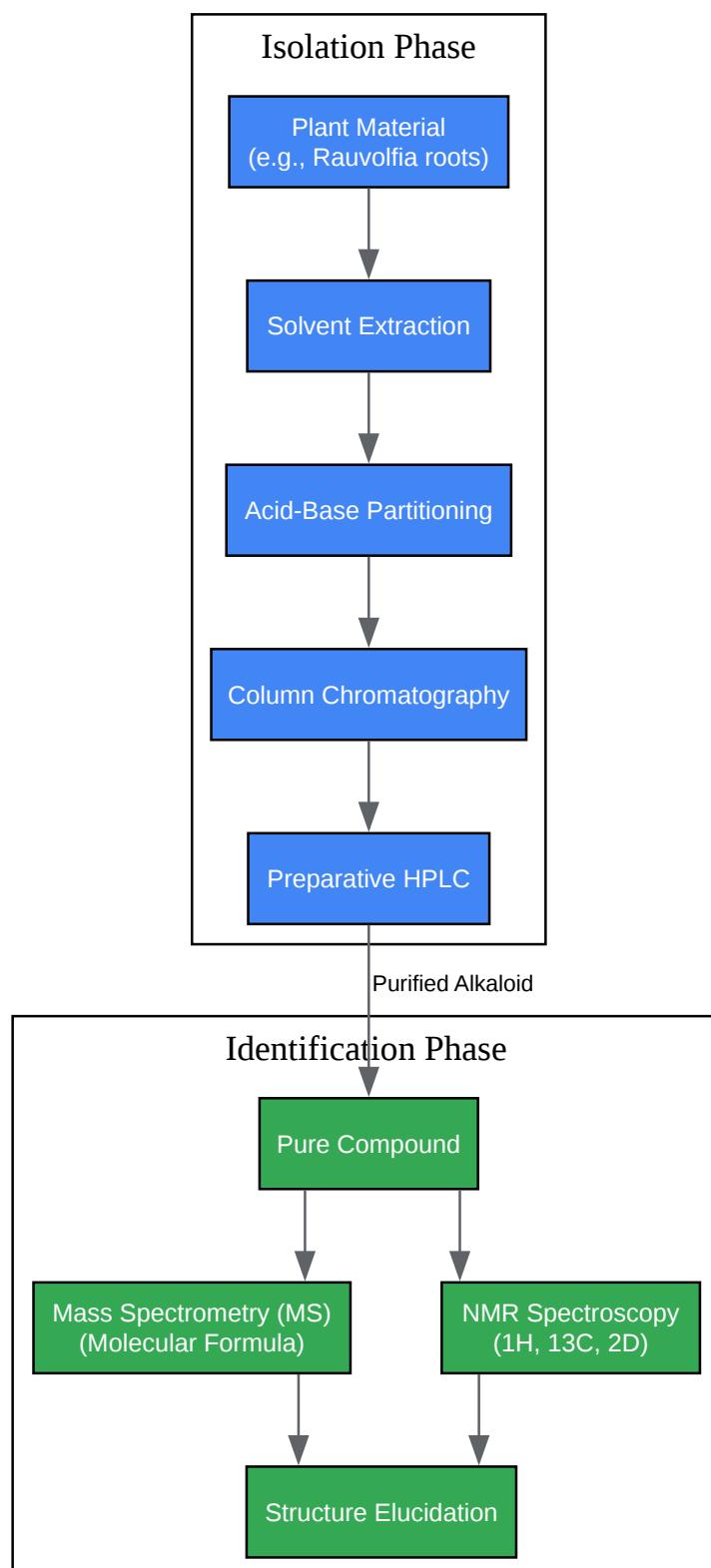
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Fig. 2: General workflow for isolation and structural elucidation.

Biological Activity

18 β -Hydroxy-3-epi- α -yohimbine is a yohimbine derivative, a class of compounds known for their pharmacological activities.[2][4][5] The parent compound, yohimbine, is well-known as an α_2 -adrenergic receptor antagonist.[7][8] Research into specific yohimbine-type alkaloids from *Rauvolfia vomitoria*, including **18 β -Hydroxy-3-epi- α -yohimbine**, has explored their cytotoxic effects.[4][5] Additionally, studies on alkaloids from *Rauvolfia ligustrina*, including **18 β -hydroxy-3-epi- α -yohimbine**, have investigated their potential anxiolytic effects, suggesting involvement with GABAergic and serotonergic systems.[9] Further research is required to fully characterize its pharmacological profile and potential therapeutic applications.

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- To cite this document: BenchChem. [18 β -Hydroxy-3-epi- α -yohimbine molecular structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:

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